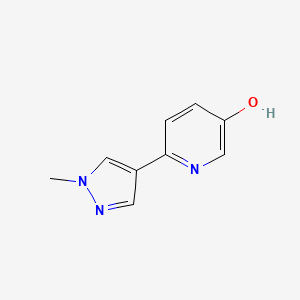
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Vue d'ensemble
Description
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is a heterocyclic compound . It is part of an important class of compounds known as pyrazolo[3,4-b]pyridines, which are attractive targets in organic synthesis due to their wide variety of biological and pharmacological properties .
Synthesis Analysis
The compound can be synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . A mixture of the 6-hydrazino-4-methyl-1H-pyrazolo[3,4-b]pyridine-3-ol and ethyl acetoacetate in ethanol with the addition of catalytic amounts of conc. HCl was refluxed gently for 4 hours .Molecular Structure Analysis
The molecular weight of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is 175.19 . The InChI code is 1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 .Chemical Reactions Analysis
The compound exists as the 3-hydroxy tautomer . It is part of the pyrazolo[3,4-b]pyridines class of compounds, which have been synthesized using various strategies .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique
- Summary : Compound VIII and its analogues were designed as promising anti-tubercular agents. The design process involved in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
- Summary : Rajendran et al. synthesized related compounds (1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine) and evaluated their antitumor potential against different cell lines. Fluorouracil was used as a reference .
Antitubercular Agents
Antitumor Potential
p70S6Kβ Inhibitor Design
Safety And Hazards
Propriétés
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

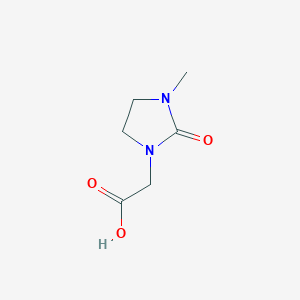
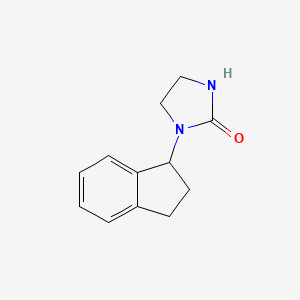
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
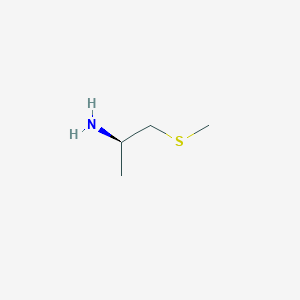
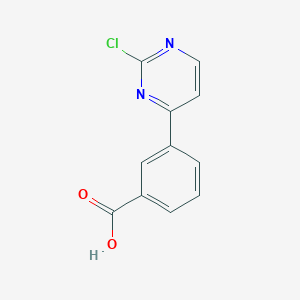
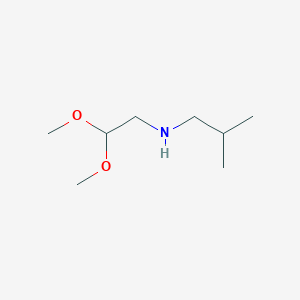
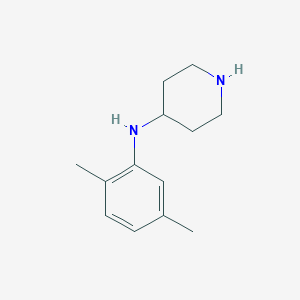
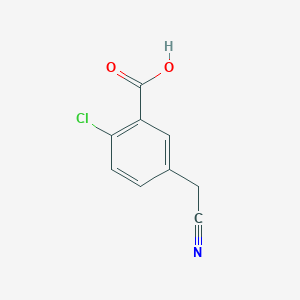
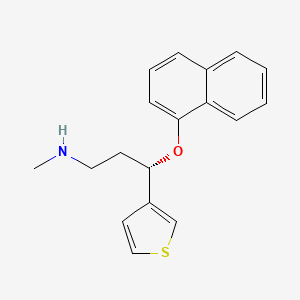
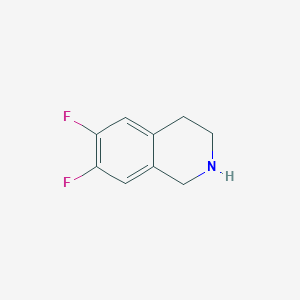
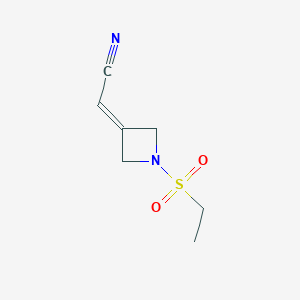
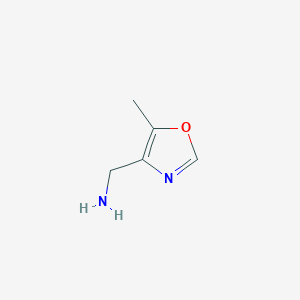
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)